N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine
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Description
N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C23H30N6O and its molecular weight is 406.534. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various receptors due to the presence of a piperazine ring , which is a common structural motif found in many pharmaceuticals . .
Mode of Action
Given the presence of the piperazine ring, it is possible that the compound may modulate the pharmacokinetic properties of a drug substance The compound may bind to its targets and induce changes that lead to its biological effects
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Based on the structure of the compound, it may potentially influence a variety of biochemical pathways. For instance, piperazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The presence of the piperazine ring in the compound suggests that it may have favorable pharmacokinetic properties . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities of piperazine derivatives , the compound may have a broad range of effects at the molecular and cellular level
Properties
IUPAC Name |
N,N-diethyl-5-[5-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-4-28(5-2)21-10-9-19(16-24-21)23-25-22(30-26-23)17-27-11-13-29(14-12-27)20-8-6-7-18(3)15-20/h6-10,15-16H,4-5,11-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLNMEMDHPTJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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